Leucomicina A13

Descripción general

Descripción

Leucomycin A13 is a natural product isolated from the fermentation broth of Streptomyces leucosporus. It belongs to the family of polyketides, which are a large class of secondary metabolites with diverse biological activities. Leucomycin A13 is a potent antibiotic and immunosuppressant with a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Leucomicina A13 es un componente del complejo leucomicina, que es conocido por su potente actividad antibacteriana . Se ha encontrado que es activo contra varias bacterias, incluyendo B. subtilis, S. aureus, M. luteus, y E. coli .

Actividad Antimicoplasmal

Además de sus propiedades antibacterianas, el complejo leucomicina, que incluye this compound, también exhibe actividades antimicoplasmales . Esto lo convierte en un candidato potencial para tratar infecciones causadas por micoplasmas.

Unión a Ribosomas

Se ha encontrado que this compound se une a los ribosomas, con un valor de IC50 de 1.2 µM en un ensayo de unión a radioligando . Esta propiedad es significativa ya que puede afectar la síntesis de proteínas en las bacterias, lo que lleva a su muerte.

Caracterización de Nuevos Componentes e Impurezas

This compound se ha utilizado en estudios para la separación y caracterización de nuevos componentes e impurezas en leucomicina . Esta investigación puede proporcionar orientación a las empresas farmacéuticas para la mejora del proceso de fabricación y la reducción de impurezas .

Estudio de los Productos de Degradación

Durante la producción de leucomicina, los productos de degradación se pueden producir fácilmente en condiciones ácidas . Algunos de estos productos de degradación no presentan actividad antibacteriana pero sí toxicidad, lo que puede causar efectos secundarios indeseables para los pacientes . Por lo tanto, estudiar estos productos de degradación es crucial para garantizar la seguridad y la eficacia de la leucomicina.

Proceso de Producción Industrial

La fermentación por microorganismos es el principal proceso de producción industrial utilizado en la actualidad

Mecanismo De Acción

Target of Action

Leucomycin A13, a macrolide antibiotic, primarily targets ribosomes . Ribosomes are the protein synthesis machinery of the cell, translating the genetic code into functional proteins. By targeting ribosomes, Leucomycin A13 can interfere with protein synthesis, which is crucial for bacterial growth and survival .

Mode of Action

Leucomycin A13 binds to ribosomes with an IC50 value of 1.2 μM . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain . This disruption of protein synthesis can lead to the death of the bacteria or inhibit their growth .

Biochemical Pathways

The primary biochemical pathway affected by Leucomycin A13 is the protein synthesis pathway . By binding to the ribosomes, Leucomycin A13 prevents the proper functioning of this pathway, leading to a decrease in protein production . This can have downstream effects on other biochemical pathways that rely on these proteins, potentially disrupting various cellular processes.

Pharmacokinetics

Like other macrolide antibiotics, it is expected to have good oral bioavailability and tissue penetration

Result of Action

The result of Leucomycin A13’s action is the inhibition of bacterial growth or the death of the bacteria . It is active against B. subtilis, S. aureus, M. luteus, and E. coli with MIC values of 0.16, 0.16, 0.08 and >10 μg/mL, respectively . By disrupting protein synthesis, Leucomycin A13 prevents the bacteria from carrying out essential cellular functions, leading to their death or inhibition of growth .

Action Environment

The action of Leucomycin A13 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the antibiotic, with acidic conditions potentially leading to degradation . Additionally, the presence of resistant bacteria can also influence the efficacy of Leucomycin A13

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Leucomycin A13 exhibits its antibacterial activity by interacting with ribosomes, the protein synthesis machinery of the cell . It binds to ribosomes with an IC50 value of 1.2 μM in a radioligand binding assay . This interaction inhibits protein synthesis, thereby exerting its antibacterial effect.

Cellular Effects

Leucomycin A13 affects various types of cells by inhibiting protein synthesis. It is active against B. subtilis, S. aureus, M. luteus, and E. coli, indicating that it can influence the function of these cells

Molecular Mechanism

The molecular mechanism of Leucomycin A13 involves binding to ribosomes, thereby inhibiting protein synthesis This binding interaction with the ribosome is likely to involve specific sites on the ribosome where the antibiotic can bind and exert its inhibitory effect

Propiedades

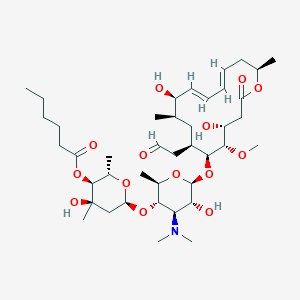

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDHGRIZNLIHBG-TYBIZVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474630 | |

| Record name | Leucomycin A13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78897-52-6 | |

| Record name | Leucomycin A13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78897-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin A13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN A13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

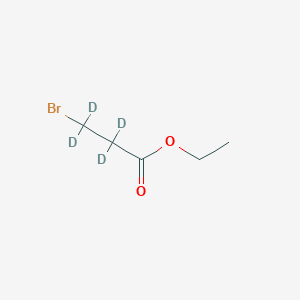

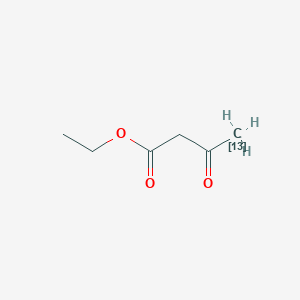

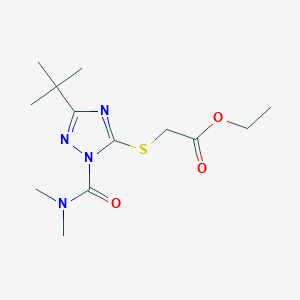

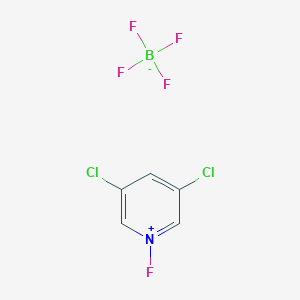

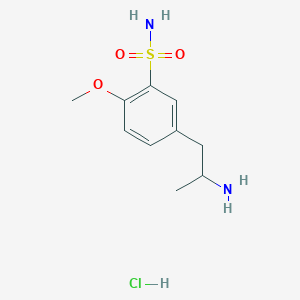

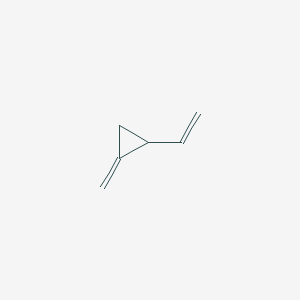

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of glucose in the production of leucomycin A₃ by Streptomyces kitasatoensis 66-14-3?

A: Research indicates that glucose acts as an inducer for the enzyme responsible for converting leucomycin A₁ to leucomycin A₃ in Streptomyces kitasatoensis 66-14-3. [] This bioconversion involves the acetylation of leucomycin A₁ at the 3-O position. While the presence of glucose in the growth medium is essential for this bioconversion, it is not required during the resting phase when de novo leucomycin synthesis is inhibited. [] Essentially, glucose exposure during growth primes the bacteria for later leucomycin A₃ production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)